Regioisomeric Scaffold Differentiation: Pyrrolo[3,4-c]pyridine vs. Pyrrolo[3,2-c]pyridine in NAMPT Inhibition
The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold, from which the target methyl ester is formally derived, delivers potent NAMPT inhibition when elaborated to urea derivatives. An optimized compound (18) from this series achieved IC50 = 11 nM against NAMPT in biochemical assay and IC50 = 36 nM in a PC-3 prostate cancer cell antiproliferative assay, with demonstrated efficacy in a PC-3 mouse xenograft model [1]. By contrast, the pyrrolo[3,2-c]pyridine regioisomer, when elaborated with analogous substituents, is primarily explored for antibacterial applications via a different molecular target (e.g., DNA gyrase), with reported antibacterial MIC values rather than NAMPT IC50 values [2]. This target-pathway divergence confirms that the [3,4-c] vs. [3,2-c] ring fusion position is not interchangeable for programs targeting NAMPT-dependent cancers.
| Evidence Dimension | NAMPT biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | Scaffold-derived compound 18: IC50 = 11 nM (biochemical NAMPT); IC50 = 36 nM (PC-3 cell antiproliferative) [1] |
| Comparator Or Baseline | Pyrrolo[3,2-c]pyridine-derived antibacterials: no NAMPT IC50 reported; antibacterial MIC values against S. aureus (ATCC 29213) range 2–16 μg/mL via DNA gyrase inhibition [2] |
| Quantified Difference | Target pathway divergence: NAMPT inhibition (nM) vs. antibacterial DNA gyrase (μg/mL MIC); direct IC50 comparison not applicable due to different biological targets |
| Conditions | Biochemical: recombinant human NAMPT, DCIP chromogen reduction assay; Cellular: PC-3 prostate cancer cell line; In vivo: PC-3 mouse xenograft model [1] |
Why This Matters
Procurement of the [3,4-c] regioisomer rather than the [3,2-c] regioisomer is mandatory for research programs targeting the NAMPT-cancer axis, as the ring fusion geometry pre-determines target engagement and downstream biological readout.
- [1] PDB 4KFP; Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Compound 18: BC NAMPT IC50 = 11 nM; PC-3 antiproliferative IC50 = 36 nM; efficacious in PC-3 mouse xenograft. View Source
- [2] Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Semantic Scholar, 2019. Pyrrolo[3,2-b]pyridine antibacterial MIC values reported. View Source
